Cas no 65958-37-4 (4-Methyl-5-nitrobenzene-1,2-diamine)

4-メチル-5-ニトロベンゼン-1,2-ジアミンは、有機合成において重要な中間体として利用される化合物です。分子式C7H9N3O2で表され、ベンゼン環にメチル基とニトロ基が置換した構造を持ちます。特に染料や医薬品の合成において有用な前駆体として機能し、高い反応性と選択性を示します。その構造的特徴から、複雑な有機分子の構築に適しており、精密合成化学の分野で重宝されています。取り扱いには適切な安全対策が必要ですが、安定性と取り扱いやすさのバランスが優れている点が特徴です。

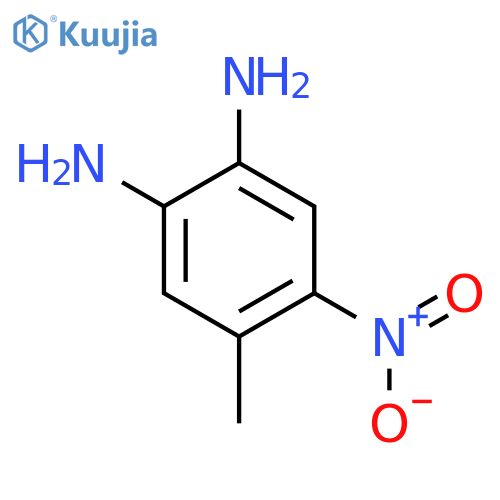

65958-37-4 structure

商品名:4-Methyl-5-nitrobenzene-1,2-diamine

CAS番号:65958-37-4

MF:C7H9N3O2

メガワット:167.165261030197

MDL:MFCD21604161

CID:1084086

4-Methyl-5-nitrobenzene-1,2-diamine 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-5-nitrobenzene-1,2-diamine

- 4-Methyl-5-nitro-1,2-benzenediamine

- 1H-Indole,4-methyl-5-nitro-

- 4-methyl-5-nitroindole

- 4-Methyl-5-nitro-o-phenylendiamin

- 4-methyl-5-nitro-o-phenylenediamine

- 4-nitro-5-methyl-1,2-phenylenediamine

- AG-E-14862

- AGN-PC-00PAA8

- ANW-53793

- CTK4D2030

- SureCN3299785

- FCH1562766

- AX8219726

- ST2405886

-

- MDL: MFCD21604161

- インチ: 1S/C7H9N3O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,8-9H2,1H3

- InChIKey: VBZQQOZFOSOFLO-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=C([H])C(=C(C([H])=C1C([H])([H])[H])N([H])[H])N([H])[H])=O

計算された属性

- せいみつぶんしりょう: 167.06957

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 180

- トポロジー分子極性表面積: 97.9

じっけんとくせい

- PSA: 95.18

4-Methyl-5-nitrobenzene-1,2-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019088310-250mg |

4-Methyl-5-nitrobenzene-1,2-diamine |

65958-37-4 | 95% | 250mg |

$242.05 | 2023-09-01 | |

| Alichem | A019088310-1g |

4-Methyl-5-nitrobenzene-1,2-diamine |

65958-37-4 | 95% | 1g |

$611.52 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AS317-250mg |

4-Methyl-5-nitrobenzene-1,2-diamine |

65958-37-4 | 95+% | 250mg |

1873CNY | 2021-05-08 | |

| abcr | AB426258-250mg |

4-Methyl-5-nitrobenzene-1,2-diamine, 95%; . |

65958-37-4 | 95% | 250mg |

€195.00 | 2025-02-20 | |

| A2B Chem LLC | AH19545-100mg |

4-Methyl-5-nitrobenzene-1,2-diamine |

65958-37-4 | 95+% | 100mg |

$115.00 | 2023-12-30 | |

| Ambeed | A214464-1g |

4-Methyl-5-nitrobenzene-1,2-diamine |

65958-37-4 | 95% | 1g |

$228.0 | 2024-04-18 | |

| Crysdot LLC | CD12045717-1g |

4-Methyl-5-nitrobenzene-1,2-diamine |

65958-37-4 | 95+% | 1g |

$488 | 2024-07-24 | |

| 1PlusChem | 1P00FFTL-100mg |

4-Methyl-5-nitrobenzene-1,2-diaMine |

65958-37-4 | 95% | 100mg |

$78.00 | 2025-02-27 | |

| 1PlusChem | 1P00FFTL-5g |

4-Methyl-5-nitrobenzene-1,2-diaMine |

65958-37-4 | 95% | 5g |

$1104.00 | 2025-02-27 | |

| eNovation Chemicals LLC | Y0986184-1g |

4-Methyl-5-nitrobenzene-1,2-diamine |

65958-37-4 | 95% | 1g |

$560 | 2023-09-02 |

4-Methyl-5-nitrobenzene-1,2-diamine 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

65958-37-4 (4-Methyl-5-nitrobenzene-1,2-diamine) 関連製品

- 147021-86-1(1,2-Benzenediamine,4-methyl-3-nitro-)

- 601-87-6(3-Methyl-2-nitroaniline)

- 611-05-2(3-Methyl-4-nitroaniline)

- 15540-85-9(3,6-Dimethyl-2-nitroaniline)

- 89-58-7(2,5-Dimethylnitrobenzene)

- 603-83-8(2-methyl-3-nitro-aniline)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:65958-37-4)4-Methyl-5-nitrobenzene-1,2-diamine

清らかである:99%

はかる:1g

価格 ($):205.0